Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Description
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a cyclopentane moiety. The structure includes a methyl ester group at position 1 and two methyl substituents at position 5 of the cyclopentane ring.
Properties
IUPAC Name |
methyl 5,5-dimethyl-4,6-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)4-7-6-12-9(8(7)5-11)10(13)14-3/h6,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGLHWNHCUOHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CNC(=C2C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667731 | |
| Record name | Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535170-00-4 | |
| Record name | Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentanone with an amine, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of tetrahydrocyclopenta[c]pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated the synthesis of modified pyrrole derivatives that enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
1.2 Neuroprotective Effects
The neuroprotective potential of methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has been explored in models of neurodegenerative diseases. In vitro studies showed that this compound could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. This effect was attributed to the modulation of signaling pathways involved in neuroinflammation .
Materials Science
2.1 Polymer Chemistry
this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices improves their resistance to thermal degradation and enhances their mechanical strength .
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 45 |
| Thermal Decomposition Temp (°C) | 300 |
| Glass Transition Temp (°C) | 120 |
Organic Synthesis
3.1 Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for the synthesis of various bioactive compounds. Its reactivity allows for the formation of diverse functional groups through electrophilic substitution reactions. A case study highlighted its use in synthesizing complex alkaloids via multi-step synthetic routes .
3.2 Catalysis
The compound has also been investigated for its catalytic properties in organic reactions. It has shown effectiveness as a catalyst in cycloaddition reactions and other transformations due to its unique structural features that facilitate substrate interactions .
Mechanism of Action
The mechanism by which Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate can be contextualized by comparing it to analogs with related scaffolds, substituents, or functional groups. Below is an analysis of key similarities and differences:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Differences: Pyrrole vs. Pyrazole: The target compound’s pyrrole ring (one nitrogen atom) differs from pyrazole analogs (two adjacent nitrogen atoms), affecting aromaticity and electronic properties. Substitution Patterns: The 5,5-dimethyl groups in the target compound introduce steric hindrance, which may influence ring conformation and intermolecular interactions compared to unsubstituted analogs like Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate .
Ester Group Impact :
- Methyl vs. Ethyl Esters: The methyl ester in the target compound reduces molecular weight and may improve metabolic stability compared to ethyl esters (e.g., Ethyl 5,5-dimethyl-... carboxylate, MW 207.27) .
Synthetic Yields and Characterization :
- Pyrazole derivatives (e.g., 2-1a, 2-13) exhibit lower yields (8–43%) due to regiochemical challenges, as confirmed by ROESY spectroscopy . The target compound’s synthesis likely faces similar challenges, though specific data are absent in the evidence.
Safety and Handling :
- While direct safety data for the target compound are unavailable, analogs like cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate highlight the importance of proper storage (room temperature) and hazard protocols for bicyclic heterocycles .
Research Implications and Gaps
- Pharmacological Potential: notes that structurally related N-substituted pyrroles are evaluated for biological activity, suggesting the target compound’s utility as a scaffold for drug discovery.
- Data Limitations : Key physicochemical parameters (e.g., melting point, solubility) for the target compound remain uncharacterized in the provided evidence, necessitating further experimental validation.
- Stereochemical Considerations : ROESY data from analogs emphasize the need for advanced spectroscopic techniques to confirm regio- and stereochemistry in similar compounds.
Biological Activity
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique cyclopenta[c]pyrrole structure, which contributes to its biological activity. The synthesis of this compound can be achieved through various methods including cyclization reactions and modifications of existing pyrrole derivatives.
Biological Activity
-
Antimicrobial Properties :
Recent studies have highlighted the antimicrobial activity of pyrrole derivatives. For instance, a series of pyrrole carboxylates exhibited significant antibacterial and antifungal properties. The introduction of various substituents on the pyrrole ring has been shown to enhance these activities. The presence of methoxy groups in particular has been associated with increased efficacy against both Gram-positive and Gram-negative bacteria . -
Mechanism of Action :
The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes or receptors. For example, derivatives containing heterocyclic rings have been reported to act as allosteric modulators for certain receptors like the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders . -
Case Studies :
- A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities. Compounds were tested against various bacterial strains and fungi, revealing that many derivatives showed potent activity with zones of inhibition ranging from 15 mm to over 25 mm depending on the structure .
- Another investigation focused on the synthesis of pyrrole-based compounds that demonstrated significant enzyme inhibition properties, suggesting potential applications in drug development for diseases linked to enzyme dysfunction.
Data Table: Antimicrobial Activity
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 20 | Antibacterial |
| 8b | 25 | Antifungal |
| 8c | 18 | Antibacterial |
| 8d | 22 | Antifungal |
Data derived from in vitro studies on synthesized pyrrole derivatives .
Research Findings
- Antimicrobial Efficacy : Compounds derived from this compound have shown promising results in inhibiting microbial growth. The structure-activity relationship indicates that modifications can lead to enhanced potency.
- Pharmacological Potential : The unique structural features of this compound suggest potential applications in pharmacology. Ongoing research aims to further elucidate its mechanisms and therapeutic applications.
Q & A
Q. What synthetic routes are commonly employed for the preparation of methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate?
The compound can be synthesized via Diels–Alder reactions using pyrrole derivatives and electron-deficient dienophiles. For example, methyl pyrrole-1-carboxylate analogs react with acetylene derivatives (e.g., (p-toluenesulfonyl)acetylene) under thermal conditions to form bicyclic systems. Optimization of reaction conditions (e.g., solvent, temperature) and protecting group strategies (e.g., tert-butoxycarbonyl) are critical for yield improvement .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Chromatography : Use column chromatography (e.g., n-hexane/ethyl acetate gradients) for purification .
- Spectroscopy : Confirm structure via H NMR, C NMR, and IR spectroscopy. For example, H NMR should resolve peaks for the cyclopenta[c]pyrrole backbone and methyl ester groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., <2 ppm deviation) .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Ensure proper crystal growth (e.g., slow evaporation in polar solvents) and validate the structure using CIF checks and R-factor analysis (<5% for high-resolution data) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels–Alder reactions. Compare computed activation energies with experimental yields to validate mechanistic hypotheses .
Q. What strategies address discrepancies in spectroscopic data during structure elucidation?
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
- Crystallographic Validation : Resolve ambiguities (e.g., bond lengths, stereochemistry) using SC-XRD .
- Isotopic Labeling : Use deuterated analogs (e.g., 2,4,5,6-d4 derivatives) to assign overlapping NMR signals .
Q. How does steric hindrance from the 5,5-dimethyl group influence the compound’s biological activity?
Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Compare in vitro activity (e.g., enzyme inhibition assays) and correlate with steric parameters (e.g., Tolman cone angles) derived from crystallographic data .
Q. What analytical challenges arise in quantifying the compound in biological matrices?
- Sample Preparation : Use protein precipitation or solid-phase extraction (SPE) to isolate the compound from plasma/brain homogenates .
- LC-MS/MS : Optimize chromatographic conditions (e.g., C18 column, methanol/water + 0.1% formic acid) and monitor transitions specific to the molecular ion (e.g., m/z 225 → 179) .
Q. How can polymorphism affect the compound’s physicochemical properties?
Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and characterize using:
- PXRD : Identify distinct diffraction patterns.
- DSC/TGA : Compare melting points and thermal stability.
- Solubility Studies : Assess bioavailability differences between forms .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for cycloaddition reactions to minimize side products .
- Crystallography : Use Olex2 or SHELXPRO for structure solution and validation .
- Analytical Validation : Include internal standards (e.g., BPN-3783) in bioanalytical workflows to ensure precision .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
